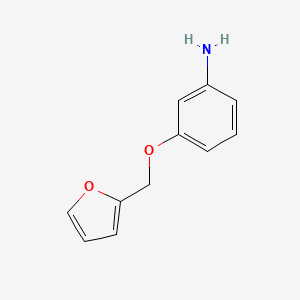

3-(Furan-2-ylmethoxy)aniline

Description

3-(Furan-2-ylmethoxy)aniline is an aromatic amine derivative featuring a furan-2-ylmethoxy substituent at the meta position of the aniline ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. The compound combines the electron-donating properties of the methoxy group with the aromatic heterocyclic nature of furan, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The furan ring contributes to π-π stacking interactions, while the methoxy group enhances solubility in polar solvents. Its synthesis likely involves alkylation of 3-aminophenol with furfuryl bromide or Mitsunobu reactions .

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-(furan-2-ylmethoxy)aniline |

InChI |

InChI=1S/C11H11NO2/c12-9-3-1-4-10(7-9)14-8-11-5-2-6-13-11/h1-7H,8,12H2 |

InChI Key |

HQYRTPPGSGNVPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=CO2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Furan-2-ylmethoxy)aniline with structurally or functionally related aniline derivatives:

Table 1: Comparative Analysis of 3-(Furan-2-ylmethoxy)aniline and Analogues

Key Comparisons

Electronic Effects :

- The furan-2-ylmethoxy group in 3-(Furan-2-ylmethoxy)aniline is electron-donating due to the oxygen atom and furan’s aromaticity, activating the benzene ring for electrophilic substitution. In contrast, 3-(Trifluoromethyl)aniline (C₇H₆F₃N) has a strongly electron-withdrawing CF₃ group, deactivating the ring and directing substituents to meta/para positions .

- 5-fluoro-2-(furan-2-ylmethoxy)aniline combines electron-withdrawing fluorine with the furan-methoxy group, creating regioselectivity in reactions .

Reactivity and Applications :

- 3-(Furan-2-ylmethoxy)aniline : Used in synthesizing heterocyclic compounds for drug discovery. The furan moiety may enhance binding to biological targets .

- 3-Fluoro-4-methoxyaniline : A precursor in antiviral and anticancer agents; its fluorine atom improves metabolic stability .

- 4-Methoxy-3-(trifluoromethyl)aniline : Studied crystallographically (X-ray data), showing planar geometry ideal for stacking in solid-state materials .

Physical Properties :

- Melting Points : 3-Fluoro-4-methoxyaniline has a higher mp (81–84°C) due to symmetry and intermolecular hydrogen bonding, whereas furan derivatives likely have lower mps due to reduced symmetry .

- Solubility : Furan-containing compounds exhibit better solubility in organic solvents (e.g., THF, DCM) compared to polar trifluoromethyl analogues .

Toxicity and Handling: 3-(Trifluoromethyl)aniline requires strict safety protocols (gloves, ventilation) due to its toxicity .

Research Findings and Trends

- Synthetic Routes : 3-(Furan-2-ylmethoxy)aniline is synthesized via nucleophilic substitution or cross-coupling reactions, whereas trifluoromethyl analogues often require fluorination or Ullmann coupling .

- Crystallography : The methoxy and trifluoromethyl groups in 4-Methoxy-3-(trifluoromethyl)aniline form hydrogen bonds (N–H···O, C–H···F), stabilizing crystal structures .

- Electrochemical Behavior : Furan derivatives show redox activity at the oxygen atom, useful in polymer electrolyte membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.